molecular formula C8H8ClF4NO B6591612 [3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride CAS No. 1431963-84-6

[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride

Cat. No.: B6591612
CAS No.: 1431963-84-6
M. Wt: 245.60 g/mol
InChI Key: ICIHYAWVFNVJKA-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride: is a chemical compound with the molecular formula C8H8ClF4NO It is a fluorinated aromatic amine, which means it contains a benzene ring substituted with both fluorine and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride typically involves the reaction of 3-fluoro-4-nitrophenol with 2,2,2-trifluoroethanol in the presence of a base to form the corresponding ether. This intermediate is then reduced to the amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amine group in [3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride can undergo oxidation to form the corresponding nitroso or nitro compounds.

    Reduction: The nitro group in the precursor can be reduced to the amine using reducing agents like Pd/C and hydrogen.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
  • Employed in the development of new materials with unique properties.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological targets, such as enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Used in the design of novel pharmaceuticals with improved efficacy and safety profiles.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid
  • 4-(2,2,2-Trifluoroethoxy)phenylamine
  • 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Comparison:

  • Uniqueness: The presence of both fluorine and trifluoroethoxy groups in [3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability.
  • Applications: While similar compounds may share some applications, this compound is particularly valued for its potential in drug discovery and materials science due to its distinct structural features.

Properties

IUPAC Name

3-fluoro-4-(2,2,2-trifluoroethoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO.ClH/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12;/h1-3H,4,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIHYAWVFNVJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431963-84-6
Record name Benzenamine, 3-fluoro-4-(2,2,2-trifluoroethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431963-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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